molecular formula C15H18F2N2O3S B2677207 N1-(2,5-difluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2034487-21-1

N1-(2,5-difluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No.: B2677207
CAS No.: 2034487-21-1
M. Wt: 344.38
InChI Key: ODWFYJDJMIFDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-difluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide ( 2034487-21-1) is a high-purity oxalamide-based compound supplied for research and development purposes. This chemical features a distinct molecular architecture, combining a 2,5-difluorophenyl group with a 4-methoxytetrahydro-2H-thiopyran-4-yl methyl moiety, yielding the molecular formula C15H18F2N2O3S and a molecular weight of 344.38 g/mol . The integration of the fluorine-substituted aromatic ring and the methoxy-substituted thiopyran system suggests potential for significant biological activity and physicochemical properties, making it a compound of interest in various investigative fields. Researchers can leverage this molecule in early-stage drug discovery, particularly as a building block or a key intermediate in synthesizing more complex target molecules. Its structure is typical of compounds screened for modulating enzyme and receptor interactions, which may be valuable for developing novel pharmacologically active agents. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety information, including hazard statements and precautionary measures, should be consulted before handling.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3S/c1-22-15(4-6-23-7-5-15)9-18-13(20)14(21)19-12-8-10(16)2-3-11(12)17/h2-3,8H,4-7,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWFYJDJMIFDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of the target compound and structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound (Reference) N1 Substituent N2 Substituent Key Features Biological Target/Activity Metabolic Stability Insights
Target Compound 2,5-Difluorophenyl 4-Methoxytetrahydro-2H-thiopyranylmethyl High lipophilicity (fluorine atoms), sulfur-containing ring for rigidity Hypothesized enzyme inhibition Likely resistant to amide hydrolysis
Compound 13 () 4-Chlorophenyl Thiazole-piperidinyl Chlorine enhances binding affinity; thiazole may improve antiviral activity HIV entry inhibitor (IC50: <1 μM) Moderate (chlorine slows metabolism)
Compound 16 () 4-Hydroxybenzoylphenyl 4-Methoxyphenethyl Polar hydroxybenzoyl group; phenethyl enhances membrane permeability Cytochrome P450 4F11 activation Susceptible to ester hydrolysis
Compound 1768 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups and pyridine enhance solubility Flavoring agent (metabolic stability) No amide hydrolysis observed

Key Observations :

Substituent Effects on Bioactivity :

  • The 2,5-difluorophenyl group in the target compound may confer stronger binding to hydrophobic enzyme pockets compared to the 4-chlorophenyl group in Compound 13, as fluorine’s electronegativity and small atomic radius optimize van der Waals interactions .
  • The 4-methoxytetrahydrothiopyranylmethyl group likely improves metabolic stability relative to the pyrrolidinyl or thiazole substituents in , as sulfur-containing rings often resist oxidative degradation .

Synthetic Accessibility :

  • Yields for analogous compounds (e.g., 36% for Compound 13, 23% for Compound 16) suggest that steric hindrance from the thiopyran ring in the target compound could reduce synthetic efficiency .

Research Findings and Implications

  • Antiviral Potential: While the target compound’s activity against HIV is untested, Compound 13 (with a chlorophenyl-thiazole-piperidinyl structure) exhibits potent anti-HIV activity (IC50 <1 μM), highlighting the importance of aromatic and heterocyclic substituents in viral entry inhibition .
  • Metabolic Pathways : The absence of amide hydrolysis in Compound 1768 contrasts with the ester hydrolysis observed in Compound 16, emphasizing that electron-withdrawing groups (e.g., fluorine in the target compound) may further stabilize the amide bond .

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